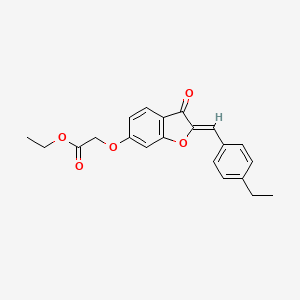

(Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived ester compound characterized by a Z-configured benzylidene group at the 2-position of the benzofuran core and an ethyl ester-linked acetoxy group at the 6-position. The 4-ethyl substitution on the benzylidene moiety distinguishes it from other analogs, influencing its electronic and steric properties .

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-3-14-5-7-15(8-6-14)11-19-21(23)17-10-9-16(12-18(17)26-19)25-13-20(22)24-4-2/h5-12H,3-4,13H2,1-2H3/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKZKIHDZZIXQZ-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide.

Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia in ethanol for aminolysis.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

- Benzofuran Core : A fused bicyclic structure with a furan ring (oxygen-containing heterocycle) fused to a benzene ring.

- Ethoxyacetate Side Chain : Enhances solubility and modulates biological activity through ester hydrolysis pathways.

Synthesis :

The compound is synthesized via multi-step reactions starting from benzofuran precursors. Key steps include:

Knoevenagel Condensation: Formation of the benzylidene moiety using 4-ethylbenzaldehyde and a benzofuran-3-one derivative under acidic or basic conditions .

Esterification : Introduction of the ethoxyacetate group via nucleophilic substitution or coupling reactions .

Comparison with Structurally Similar Compounds

Structural Variations in Benzylidene Substituents

Substituents on the benzylidene group significantly alter physicochemical and biological properties. Below is a comparative analysis:

| Compound | Benzylidene Substituent | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | 4-Ethyl | Enhanced lipophilicity due to ethyl group; moderate steric bulk | Predicted anti-inflammatory and anticancer activity | |

| (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | 4-Chloro | Electron-withdrawing Cl increases electrophilicity; higher reactivity in nucleophilic substitutions | Antimicrobial activity observed | |

| (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | 4-Bromo | Heavy atom effect (Br) enhances X-ray crystallography utility; potential halogen bonding | Antimicrobial and anticancer activity reported | |

| (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | 4-Methoxy | Electron-donating OMe group improves solubility; redox-active | Antioxidant and anti-inflammatory properties | |

| (Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | 3-Fluoro | Meta-F substitution disrupts conjugation; unique binding to enzyme active sites | Selective kinase inhibition predicted |

Trends :

- Electron-Withdrawing Groups (Cl, Br): Increase reactivity but reduce solubility.

- Electron-Donating Groups (OMe, Et): Improve solubility and modulate metabolic stability.

- Halogens (F, Cl, Br): Enhance binding to hydrophobic pockets in biological targets.

Variations in Ester Functionality

The ester group (ethyl vs. methyl or benzyl) affects pharmacokinetics and degradation pathways:

| Compound | Ester Group | Hydrolysis Rate | Bioavailability | Reference |

|---|---|---|---|---|

| (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | Ethyl | Moderate hydrolysis under physiological conditions | High due to lipophilicity | |

| (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | Methyl | Rapid hydrolysis in basic media | Lower due to higher polarity | |

| (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | Benzyl | Slow hydrolysis; requires enzymatic cleavage | Prolonged half-life |

Key Insight : Ethyl esters balance stability and bioavailability, making them preferable for drug design.

Biological Activity

(Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran moiety and an ethyl ester functional group. Its empirical formula is , and it exhibits significant lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Organism | Activity |

|---|---|---|

| Benzofuran Derivative A | E. coli | Inhibition at 50 µg/mL |

| Benzofuran Derivative B | S. aureus | Inhibition at 25 µg/mL |

Antioxidant Properties

The antioxidant activity of (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been evaluated using various assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15 |

| ABTS | 10 |

Anti-inflammatory Effects

Compounds similar to (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been reported to inhibit pro-inflammatory cytokines. This effect is crucial in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammation or microbial growth.

- Receptor Modulation : The compound could interact with specific receptors that mediate cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress in cells.

Case Studies

- Study on Antimicrobial Activity : A recent study demonstrated that a related benzofuran compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the compound disrupts the bacterial cell membrane integrity.

- Antioxidant Efficacy in vivo : An animal model study showed that administration of (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate significantly decreased markers of oxidative stress in liver tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.